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molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3-Bromobenzaldehyde

Cat. No. B042254
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
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Patent
US04945186

Procedure details

Into a mixture of 1,2-dichloroethane (1,2-dichloroethane: 173.7 g, 1-bromo-2-chloroethane: 63.5 g, 1,2-dibromoethane: 2.2 g) and recovered from Example 1 with 98% aluminum chloride (0.365 mol, 88.6 g) was blown chlorine (0.25 mol, 17.8 g) at 25° C., and 97% benzaldehyde (0.50 mol, 54.6 g) was added over 1 hour at 40° C. After bromine (0.30 mol, 48.0 g) was added dropwise to this mixture over 2 hours at 40° C., the resulting mixture were stirred for 2 hours at that temperature. The post-treatment was carried out by the similar procedure to that in Example 1. As a result, 82.8 g of 3-bromobenzaldehyde were obtained.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
54.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
173.7 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].ClCl.[CH:7](=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Br:15]Br>ClCCCl>[Br:15][C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[CH:7]=[O:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
88.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
54.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
48 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
173.7 g
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture were stirred for 2 hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 82.8 g
YIELD: CALCULATEDPERCENTYIELD 149.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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